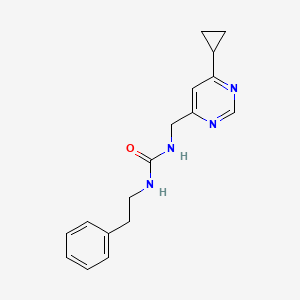

1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea

Description

1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea is a urea derivative featuring a pyrimidine core substituted with a cyclopropyl group at the 6-position, linked via a methylene bridge to a urea moiety. The urea’s nitrogen is further substituted with a phenethyl group. The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, a common strategy in drug design .

Properties

IUPAC Name |

1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-17(18-9-8-13-4-2-1-3-5-13)19-11-15-10-16(14-6-7-14)21-12-20-15/h1-5,10,12,14H,6-9,11H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDUVEKLRCRIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea typically involves the following steps:

Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.

Attachment of the Methyl Group: The methyl group is introduced to the 4-position of the pyrimidine ring through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Phenethylurea Group: The phenethylurea group is synthesized by reacting phenethylamine with an isocyanate derivative under mild conditions.

Coupling Reaction: The final step involves coupling the cyclopropylpyrimidine moiety with the phenethylurea group using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea.

Scientific Research Applications

1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s pyrimidine core distinguishes it from analogs with larger aromatic systems. For example:

- 1-(2-Fluoro-4-methyl-5-(2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl)phenyl)-3-phenethylurea () incorporates a 1,6-naphthyridine scaffold. The naphthyridine’s extended π-system may improve stacking interactions with biological targets but could reduce solubility compared to pyrimidine-based structures .

- 1-[4-[4-[(3S)-3-Methylmorpholin-4-yl]-6-[1-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]cyclopropyl]pyrimidin-2-yl]phenyl]-3-(1,2,4-thiadiazol-5-yl)urea (CAS 1101807-61-7, ) retains the pyrimidine core but substitutes the phenethyl group with a thiadiazole ring. Thiadiazole’s electron-deficient nature may alter binding specificity or metabolic pathways .

Table 1: Core Structure Comparison

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. Methyl/Amino Groups: The cyclopropyl group in the target compound likely improves metabolic stability compared to methyl or amino substituents (e.g., in the naphthyridine analogue), which are prone to oxidative metabolism .

- Phenethyl vs.

Table 2: Molecular Weight and Key Substituents

Pharmacokinetic and Bioactivity Considerations

While bioactivity data are absent in the evidence, structural trends suggest:

- The target compound’s cyclopropyl group may reduce CYP450-mediated metabolism, extending half-life compared to naphthyridine derivatives with methylamino groups.

- Phenethylurea’s hydrophobicity could enhance blood-brain barrier penetration, whereas thiadiazole-containing analogues () might exhibit improved aqueous solubility for systemic targeting .

Biological Activity

1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea can be represented as follows:

- IUPAC Name : 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases, affecting cellular signaling.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity and Pharmacological Effects

Research has demonstrated that 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea exhibits several biological activities:

- Antiproliferative Effects : Studies indicate that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : It may reduce inflammation through modulation of cytokine production and other inflammatory mediators.

- Neuroprotective Effects : Preliminary data suggest neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

-

Anticancer Activity

- A study evaluated the effects of 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.

-

Inflammation Model

- In a murine model of inflammation, administration of the compound led to a marked decrease in paw swelling and reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in treating inflammatory disorders.

-

Neuroprotection

- In a rat model of Parkinson's disease, treatment with the compound resulted in improved motor function and reduced dopaminergic neuron loss, supporting its neuroprotective capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.